Benzyl undec-10-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl undec-10-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-12-15-18(19)20-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPGVDPXFOLILH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl Undec 10 Enoate
Conventional Esterification Strategies
Conventional esterification, particularly the Fischer-Speier method, represents a fundamental approach to synthesizing esters like Benzyl (B1604629) undec-10-enoate (B1210307).
The most direct synthesis involves the reaction of undec-10-enoic acid with benzyl alcohol in the presence of an acid catalyst. operachem.com This reaction, known as Fischer esterification, is a reversible process where water is formed as a byproduct. operachem.com To drive the reaction towards the product, the water is typically removed as it forms, often using a Dean-Stark apparatus. operachem.com When esterifying benzyl alcohol, careful control of reaction conditions is necessary. Benzyl alcohol can be sensitive to strong acid catalysts and may be prone to side reactions like polymerization. sciencemadness.org
The direct esterification of a carboxylic acid and an alcohol requires an acid catalyst to proceed at a reasonable rate. operachem.com Commonly used catalysts for this transformation are strong Brønsted acids. mdpi.com
Key catalysts include:
Sulfuric Acid (H₂SO₄): A common and effective catalyst for Fischer esterification. operachem.commdpi.com However, when used with sensitive substrates like benzyl alcohol, the amount must be carefully controlled to prevent side reactions. sciencemadness.org
p-Toluenesulfonic Acid (p-TsOH): Another frequently used strong acid catalyst that is often easier to handle than sulfuric acid. operachem.com
Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported sulfonic acids, can also be employed to simplify product purification. mdpi.com
Transesterification Processes
Transesterification, or the exchange of the alcohol group of an ester, is an alternative and often highly efficient method for producing Benzyl undec-10-enoate. This process can be catalyzed by bases, acids, or metal complexes.
A specific and effective transesterification route involves the reaction of phenyl 10-undecenoate with benzyl alcohol. Research has demonstrated that this reaction can be performed efficiently using an organocatalyst. In one study, the reaction between phenyl 10-undecenoate and 1.2 equivalents of benzyl alcohol was catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). The reaction, conducted at 120 °C for 90 minutes, yielded this compound in a high yield of 91%. rsc.org
Significant research has focused on developing highly efficient and reusable catalysts for transesterification reactions.
DBU and TBD: The non-ionic organic bases 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have emerged as powerful catalysts for transesterification. scielo.br TBD, in particular, has been shown to be highly effective, producing over 90% methyl esters from vegetable oil within one hour at a low catalyst loading of 1 mol%. scielo.br TBD has also been reported as an effective catalyst for synthesizing cellulose (B213188) 10-undecenoate via transesterification. researchgate.net DBU is another potent catalyst used in similar transformations, such as the transesterification of cellulose in a switchable solvent system. acs.org
Metal Oxide Catalysts: Heterogeneous metal oxide catalysts are of great interest due to their potential for reusability and environmental benefits. researchgate.net A study on the transesterification of ethyl-10-undecenoate with various alcohols, including benzyl alcohol, screened a range of metal oxides. acs.orgresearchgate.net It was found that a copper-deposited vanadium pentoxide (Cu-V₂O₅) catalyst was particularly effective, affording the desired ester products with high selectivity. acs.orgresearchgate.net While many metal oxides showed low to moderate yields, the Cu-V₂O₅ system proved to be a promising candidate for converting fatty acid esters into fine chemicals. acs.org
| Catalyst | Conversion of Alcohol (%) | Yield of Diester (%) | Selectivity (%) |
|---|---|---|---|
| ZnO | 4.7 | 4.0 | 85 |
| V₂O₅ | 94 | 56 | 68 |
| Cu-V₂O₅ | 64 | 53 | 82 |
| TiO₂-V₂O₅ | 99 | 44 | 53 |
| ZrO₂-V₂O₅ | 99 | 56 | 64 |
Data based on the reaction of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol (B133615) at 100 °C for 23 hours. acs.orgnih.gov
Alternative Synthetic Routes
Beyond direct esterification and transesterification, other synthetic methods can be employed to prepare this compound.
From Acid Chloride: A high-yield synthesis can be achieved by reacting 10-undecenoyl chloride with benzyl alcohol. In a typical procedure, the reaction is carried out in a toluene (B28343) solution with triethylamine (B128534) as a base to neutralize the HCl byproduct. After stirring for 24 hours at room temperature, this compound was isolated in an 88% yield. semanticscholar.org
From Benzyl Bromide: An alternative route involves the reaction of a salt of the carboxylic acid with an alkyl halide. Undec-10-enoic acid can be converted to its potassium salt using potassium carbonate. The subsequent reaction of this salt with benzyl bromide in dimethylformamide (DMF) provides this compound. kent.ac.uk
Mitsunobu Reaction: The Mitsunobu reaction allows for the esterification of undec-10-enoic acid with benzyl alcohol under mild, neutral conditions. This method uses a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate reagent to activate the alcohol for nucleophilic attack by the carboxylate. This approach has been successfully applied to cleanly benzylatea undec-10-enoic acid. researchgate.netresearchgate.net
Alkylation Reactions of Undec-10-enoic Acid Derivatives with Benzyl Halides (e.g., Benzyl Bromide)
One direct approach to synthesizing this compound is through the Williamson ether synthesis-analogous esterification, which involves the alkylation of a carboxylate salt of undec-10-enoic acid with a suitable benzyl halide, such as benzyl bromide. This method relies on the nucleophilic attack of the undec-10-enoate anion on the electrophilic benzyl carbon of the halide.
A documented procedure involves first converting undec-10-enoic acid into its corresponding potassium salt. kent.ac.uk This is accomplished by dissolving the acid in a mixture of methanol (B129727) and water and titrating it to a neutral pH (7.0) with an aqueous solution of potassium carbonate. kent.ac.uk After the removal of the solvent, the resulting potassium undec-10-enoate salt is reacted with benzyl bromide. kent.ac.uk The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the SN2 reaction by solvating the cation and leaving the nucleophilic anion relatively free. The mixture is stirred for an extended period, for instance, 16 hours, to ensure the completion of the reaction. kent.ac.uk This process yields this compound as a viscous liquid. kent.ac.uk
Table 1: Alkylation Synthesis of this compound
| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Reaction Time | Product |
|---|
Another related strategy involves the acylation of an alcohol with an activated derivative of undec-10-enoic acid, such as undec-10-enoyl chloride. semanticscholar.orgarabjchem.org While not a direct alkylation of the acid derivative, the reaction of 10-undecenoyl chloride with benzyl alcohol in the presence of a base like triethylamine in a solvent such as toluene provides an alternative route to the target ester with a high yield of 88%. semanticscholar.org
Multi-step Syntheses Utilizing Methyl Undec-10-enoate as an Intermediate
Multi-step syntheses provide an alternative pathway to this compound, often commencing with the more readily available undec-10-enoic acid. A common strategy involves the initial formation of a simpler ester, typically Methyl undec-10-enoate, which then undergoes transesterification to yield the final benzyl ester.
The first step is the esterification of undec-10-enoic acid to form Methyl undec-10-enoate. This is a standard acid-catalyzed esterification (Fischer esterification), where the acid is refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid. innovareacademics.inniscpr.res.in This reaction is generally efficient and yields the methyl ester, which can be purified before the next step. niscpr.res.in
The second step is the transesterification of Methyl undec-10-enoate with benzyl alcohol. This reaction involves exchanging the methyl group of the ester with the benzyl group from benzyl alcohol. This process is typically catalyzed by either acids, bases, or specific metal catalysts. For instance, titanocene (B72419) complexes like CpTiCl₃ have been shown to be highly active catalysts for the transesterification of Methyl-10-undecenoate with various alcohols. acs.org Similarly, copper-deposited vanadium pentoxide (Cu-V₂O₅) catalysts are effective for the transesterification of Ethyl-10-undecenoate, suggesting their potential applicability for the corresponding methyl ester with benzyl alcohol. acs.org
A related multi-step synthesis involves the preparation of Phenyl undec-10-enoate as an intermediate. In this method, 10-undecenoic acid is first reacted with diphenyl carbonate in the presence of a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form Phenyl undec-10-enoate. rsc.org This intermediate is then subjected to a base-catalyzed transesterification with benzyl alcohol, using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as the catalyst, to afford this compound in a high yield of 91%. rsc.org
Table 2: Multi-step Synthesis of this compound via Transesterification
| Intermediate | Co-reactant | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Phenyl undec-10-enoate | Benzyl alcohol | TBD | 120 °C | 91% | rsc.org |
| Methyl-10-undecenoate | Cyclohexanemethanol | CpTiCl₃ | 100-120 °C | High | acs.org* |
| Ethyl-10-undecenoate | 1,4-Cyclohexanedimethanol | Cu-V₂O₅ | 100 °C | Moderate | acs.org* |
*Note: These examples demonstrate the feasibility of transesterification for undecenoate esters, which is applicable to the synthesis of this compound from Methyl undec-10-enoate.
Green Chemistry Perspectives in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize environmental impact and enhance sustainability. core.ac.uk The production of this compound can be evaluated and optimized through this lens, focusing on the selection of reagents and solvents, as well as process efficiency metrics like atom economy.
Sustainable Reagent and Solvent Selection for Preparation Protocols
A key aspect of green chemistry is the use of renewable feedstocks. Undec-10-enoic acid, the primary precursor for this compound, is derived from the pyrolysis of ricinoleic acid from castor oil, making it a valuable bio-based starting material. acs.orgresearchgate.net
The choice of reagents and catalysts is critical for a sustainable synthesis. Traditional methods often employ stoichiometric amounts of strong acids or bases, which can be corrosive and generate significant waste. Modern approaches focus on using catalytic quantities of more benign or recyclable promoters.
Catalytic Transesterification : The use of heterogeneous catalysts like copper-deposited vanadium pentoxide (Cu-V₂O₅) allows for easier separation and recycling, reducing waste. acs.org These reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. acs.org
Organocatalysis : Non-metal, organic catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can efficiently promote transesterification reactions under relatively mild conditions, offering an alternative to metal-based or strongly acidic/basic systems. rsc.orgrsc.org
Solvent Choice : Solvents are a major contributor to the environmental impact of chemical processes. The synthesis of Phenyl undec-10-enoate, an intermediate for the benzyl ester, has been demonstrated using dimethyl carbonate, which is considered a greener alternative to toxic reagents like phosgene (B1210022) or methyl halides. rsc.org Furthermore, conducting reactions under solvent-free conditions, as demonstrated in some transesterification protocols, represents an ideal scenario from a green chemistry perspective. acs.org
Atom Economy and Process Efficiency Considerations in Chemical Production
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. core.ac.uk Reactions with high atom economy are inherently less wasteful.
Direct Esterification/Transesterification : The direct Fischer esterification of undec-10-enoic acid with benzyl alcohol produces water as the only by-product. Similarly, the transesterification of Methyl undec-10-enoate with benzyl alcohol yields methanol as the by-product. Both water and methanol are small, low-mass molecules, leading to a high atom economy for these reactions. These reactions are examples of addition/elimination processes that are generally atom-economical. core.ac.uk
Alkylation with Benzyl Halides : The synthesis via alkylation of potassium undec-10-enoate with benzyl bromide generates potassium bromide as a stoichiometric by-product. While the atom economy is still reasonably good, it is inherently lower than direct esterification due to the mass of the salt by-product.
Reactions with Coupling Agents : Methods that utilize coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) for esterification have a significantly lower atom economy. researchgate.net In these reactions, DCC is converted into dicyclohexylurea (DCU), a bulky by-product with a high molecular weight that is not incorporated into the final product. The formation of such by-products represents a significant waste of atoms and mass, making these routes less desirable from a green chemistry standpoint. researchgate.net
Chemical Reactivity and Transformation Mechanisms
Olefinic Group Transformations
The presence of a terminal C=C double bond in the undec-10-enoate (B1210307) chain makes the molecule a valuable monomer and a substrate for functionalization. This group readily participates in reactions that form new carbon-carbon bonds, enabling the synthesis of complex molecules and macromolecular structures.
Olefin metathesis is a powerful catalytic reaction that involves the exchange of alkylidene fragments between two alkene molecules, leading to the formation of new olefins. nobelprize.org The development of well-defined ruthenium carbene catalysts, such as those developed by Grubbs and Schrock, has revolutionized this field, allowing for high functional group tolerance and catalytic efficiency under mild conditions. nobelprize.org The terminal alkene of benzyl (B1604629) undec-10-enoate is an excellent substrate for these transformations.
Cross-metathesis (CM) provides a modular and atom-economical route to introduce new functional groups at the terminus of the undecenoate chain. researchgate.net The reaction involves the terminal alkene of benzyl undec-10-enoate reacting with a different, often functionalized, "cross-partner" olefin in the presence of a metathesis catalyst. This strategy has been successfully applied to ω-unsaturated esters derived from undec-10-enoyl chloride to create a variety of functionalized products. researchgate.net
For instance, the cross-metathesis of related undecenoate esters with electron-deficient olefins like acrylic acid and various acrylates proceeds efficiently. researchgate.net Research on fatty acid-derived benzyl carbamates, which share the terminal alkene reactivity, demonstrates successful cross-metathesis with methyl acrylate (B77674) using a Hoveyda-Grubbs 2nd generation catalyst. rsc.orgrsc.org This reaction typically requires an excess of the more volatile or less reactive olefin partner to drive the equilibrium towards the desired cross-product. beilstein-journals.org Complete conversion can often be achieved at moderate temperatures within a short timeframe. researchgate.net
| Cross-Partner | Catalyst | Conditions | Outcome | Reference(s) |
|---|---|---|---|---|
| Methyl Acrylate | Hoveyda-Grubbs 2nd Gen. | 50 °C, 16h, Argon atm. | Formation of α,β-unsaturated ester product. | rsc.org, rsc.org |
| Acrylic Acid | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h, 3-5 mol% cat. | Complete conversion to cross-metathesis product. | researchgate.net |
| 2-Hydroxyethyl Acrylate | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h, 3-5 mol% cat. | Successful functionalization with hydroxyl group. | researchgate.net |
| Allyl Alcohols | Hoveyda-Grubbs 2nd Gen. | 40 °C, 1h, 3-5 mol% cat. | Introduction of allyl alcohol moiety. | researchgate.net |
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that involves the reaction of cyclic olefins. beilstein-journals.org While this compound is an acyclic molecule and thus cannot directly undergo ROMP, its derivatives can be strategically designed to participate in related polymerization mechanisms.
One such pathway is Entropically-Driven Ring-Opening Metathesis Polymerization (ED-ROMP). researchgate.net Research on the closely related monomer, allyl undec-10-enoate, has shown that it can undergo polymerization via a tandem ring-closing metathesis (RCM) and ED-ROMP sequence. researchgate.net In this process, the diene first undergoes an intramolecular RCM to form a macrocyclic ester. This macrocycle is then subjected to polymerization, which is driven forward by the increase in entropy associated with converting one cyclic molecule into a long, linear polymer chain. researchgate.net This suggests a potential pathway where a bifunctional derivative of this compound could be cyclized and subsequently polymerized via ED-ROMP using catalysts like the Grubbs' "second generation" catalyst. researchgate.net
Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization of α,ω-dienes. nih.gov This method is particularly effective for synthesizing high molecular weight, linear unsaturated polyesters from monomers derived from renewable resources like castor oil. nih.govresearchgate.net Bis(undec-10-enoate) esters, which are structurally analogous to a dimer of the reactive portion of this compound, are excellent monomers for ADMET polymerization. researchgate.netacs.org
The polymerization proceeds through the metathesis of the terminal double bonds of two monomer units, releasing ethylene (B1197577) gas as a volatile byproduct. researchgate.net The removal of ethylene from the reaction system, typically by applying a high vacuum, is crucial to drive the reaction equilibrium toward the formation of high molecular weight polymer chains. researchgate.net Ruthenium-carbene catalysts, particularly the Hoveyda-Grubbs 2nd generation catalyst (HG2), have been shown to be highly effective, yielding polymers with number-average molecular weights (Mn) exceeding 30,000 g/mol . researchgate.netacs.org The reaction can be performed in bulk at elevated temperatures or in solution, with ionic liquids emerging as effective solvents that can facilitate the synthesis of even higher molecular weight polymers. researchgate.netacs.org
| Monomer System | Catalyst | Conditions | Resulting Polymer (Mn) | Reference(s) |
|---|---|---|---|---|
| Bis(undec-10-enoate) with Isosorbide | HG2 | 50 °C, in Ionic Liquid, in vacuo | 32,200–39,200 g/mol | researchgate.net, acs.org |
| Dianhydro-D-glucityl bis(undec-10-enoate) & 1,9-Decadiene (B157367) | HG2 | 50 °C, CHCl₃, in vacuo | 9,300–23,400 g/mol | mdpi.com |
| Bis(undec-10-enoate) with various diols | G2 or HG2 | 50 °C, CHCl₃, in vacuo | up to 15,900 g/mol | nih.gov |
Beyond metathesis, the terminal alkene of this compound allows it to act as a vinyl monomer in other types of polymerization reactions, most notably radical polymerization.
Radical polymerization is a fundamental chain-growth polymerization technique responsible for producing a vast range of common polymers. numberanalytics.com The process is characterized by three distinct stages: initiation, propagation, and termination. libretexts.org
Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition. A common initiator is benzoyl peroxide, which upon heating, breaks apart to form phenyl radicals. libretexts.org This highly reactive radical then adds across the terminal double bond of a monomer like this compound. This addition creates a new, more stable carbon-centered radical on the adjacent carbon atom, initiating the polymer chain. libretexts.org
Propagation: The newly formed radical intermediate is itself reactive and adds to the double bond of another monomer molecule. libretexts.org This step repeats hundreds or thousands of times, rapidly extending the polymer chain. In the case of an unsymmetrically substituted monomer like this compound, the addition typically occurs in a head-to-tail fashion to consistently generate the more stable secondary radical. libretexts.org
Termination: The growth of a polymer chain ceases when its radical end is neutralized. libretexts.org This can happen through several mechanisms, most commonly by combination, where two growing radical chains join together, or by disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two stable polymer molecules.
While specific studies on the radical polymerization of this compound are not extensively detailed, the fundamental principles governing the polymerization of vinyl monomers are directly applicable to its terminal alkene group. numberanalytics.comlibretexts.org
Polymerization Pathways
Controlled/Living Radical Polymerization Approaches
Controlled/living radical polymerization (CRP or LRP) techniques are pivotal in polymer science for creating polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions. sigmaaldrich.combeilstein-journals.orgmdpi.comwikipedia.org These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. sigmaaldrich.commdpi.comwikipedia.org
Common CRP methods include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comcmu.edu
NMP is known for its simplicity, often initiated thermally without the need for an external radical source or metal catalyst. sigmaaldrich.com
RAFT polymerization is highly versatile, tolerating a wide range of monomers and functional groups. specificpolymers.com It utilizes a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism. cmu.eduspecificpolymers.com The process allows for the synthesis of complex polymer architectures like block and star polymers. cmu.eduspecificpolymers.com
While direct studies on the controlled/living radical polymerization of this compound are not extensively detailed in the provided results, the terminal alkene functionality makes it a potential monomer for such polymerizations. The reactivity of the benzyl group and the terminal double bond are key factors in these processes.
Thiol-Ene Polymerization Applications
Thiol-ene chemistry, particularly photopolymerization, is a highly efficient "click" reaction involving the addition of a thiol (R-SH) to a carbon-carbon double bond. researchgate.netmdpi.com This reaction proceeds under mild conditions, is often rapid, and shows tolerance to various functional groups and reaction environments, including being less sensitive to oxygen and moisture. researchgate.net
This methodology is applied in two main ways:
Direct Polymer Synthesis: Creating polymers by reacting multifunctional thiols and enes.
Post-Polymerization Modification: Modifying existing polymers that contain either thiol or ene functionalities. researchgate.netrsc.org
For this compound, its terminal double bond is a prime site for thiol-ene reactions. This has been demonstrated in the functionalization of cellulose (B213188) derivatives, where undec-10-enoate side chains are modified via thiol-ene additions. rsc.org The versatility of this reaction allows for the introduction of a wide array of functional groups onto the polymer backbone. researchgate.netrsc.orgrsc.org For instance, researchers have used thiol-ene reactions to modify polymers derived from undec-10-enoic acid, a precursor to this compound, to create biodegradable polymers with potential biomedical applications. researchgate.net
The table below summarizes the key features of thiol-ene polymerization relevant to compounds like this compound.
| Feature | Description |
| Reaction Type | Radical or base/nucleophile-catalyzed addition of a thiol to a double bond. |
| Conditions | Typically mild, can be initiated by UV light or thermally. researchgate.net |
| Advantages | High efficiency, rapid rates, low shrinkage stress, and tolerance to many functional groups. researchgate.net |
| Applications | Polymer synthesis, surface modification, and creation of functional materials. researchgate.netrsc.orgosti.gov |
Hydrogenation Reactions
Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated bonds like alkenes or alkynes. In the context of this compound, the terminal double bond can be saturated through hydrogenation to yield benzyl undecanoate. This transformation is significant in polymer chemistry, for instance, where unsaturated polyesters formed via metathesis polymerization of dienes like bis(undec-10-enoate) are subsequently hydrogenated to produce saturated polyesters with altered physical properties. researchgate.netacs.org
Catalytic hydrogenation is a common method, employing transition metal catalysts such as rhodium, palladium, or ruthenium. researchgate.netresearchgate.netgoogle.com The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and efficiency of the reaction. google.comgoogle.com For example, specific rhodium complexes have been used for the asymmetric hydrogenation of C=C double bonds. researchgate.netgoogle.com
The following table outlines typical conditions for hydrogenation reactions.
| Parameter | Details |
| Catalysts | Transition metals (e.g., Rh, Pd, Ru). researchgate.netresearchgate.netgoogle.com |
| Reactant | Hydrogen gas (H₂). |
| Conditions | Can range from room temperature to elevated temperatures and various pressures. google.com |
| Outcome | Saturation of the C=C double bond. |
Electrophilic and Radical Additions to the Terminal Double Bond
The terminal double bond of this compound is susceptible to both electrophilic and radical addition reactions, which are fundamental transformations in organic chemistry. bhu.ac.in
Electrophilic Addition: In this type of reaction, an electrophile (an electron-seeking species) attacks the electron-rich double bond. libretexts.org The reaction typically proceeds through a carbocation intermediate. libretexts.org
Radical Addition: This reaction involves free radicals and proceeds via a chain mechanism. It is often initiated by radical initiators. msuniv.ac.in
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond, yielding an alcohol. masterorganicchemistry.comlibretexts.org
Hydroboration: The first step involves the addition of a borane (B79455) (e.g., BH₃) to the alkene. The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition. masterorganicchemistry.comlibretexts.org
Oxidation: The resulting organoborane is then oxidized, typically with hydrogen peroxide (H₂O₂) in the presence of a base, to replace the boron atom with a hydroxyl (-OH) group. masterorganicchemistry.com
This reaction is highly regioselective and stereospecific. For this compound, hydroboration-oxidation would convert the terminal alkene to a primary alcohol, resulting in benzyl 11-hydroxyundecanoate. This method has been used to introduce hydroxyl groups onto cellulose derivatives bearing undec-10-enoate side chains. rsc.org
The key aspects of hydroboration-oxidation are summarized below.
| Step | Reagents | Outcome |
| Hydroboration | Borane (BH₃) or its derivatives (e.g., 9-BBN). masterorganicchemistry.com | Formation of an organoborane intermediate. |
| Oxidation | Hydrogen peroxide (H₂O₂), base (e.g., NaOH). masterorganicchemistry.com | Conversion of the C-B bond to a C-OH bond. |
Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition of the two halogen atoms.
Hydrohalogenation is the addition of hydrogen halides (e.g., HBr, HCl) to the double bond. The regioselectivity of this reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halogen adds to the more substituted carbon, proceeding through a carbocation intermediate. libretexts.org However, in the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to anti-Markovnikov regioselectivity.
The benzyl group's position can also be susceptible to radical bromination, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com This reaction specifically targets the benzylic position due to the resonance stabilization of the resulting benzyl radical. youtube.com
Ozonolysis is a powerful method for cleaving carbon-carbon double and triple bonds using ozone (O₃). byjus.comlibretexts.orglibretexts.org The reaction proceeds in two main stages:
Ozonide Formation: Ozone reacts with the alkene to form an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. byjus.comlibretexts.org
Workup: The ozonide is then cleaved under either reductive or oxidative conditions.
Reductive Workup: (e.g., using zinc dust or dimethyl sulfide) typically yields aldehydes or ketones. byjus.comcore.ac.uk For a terminal alkene like in this compound, this would produce formaldehyde (B43269) and an aldehyde with a benzyl ester group.
Oxidative Workup: (e.g., using hydrogen peroxide) yields carboxylic acids or ketones. byjus.comcore.ac.uk For a terminal alkene, this would result in a carboxylic acid.
Ozonolysis is a valuable tool for structural elucidation and is used on an industrial scale for producing compounds like azelaic acid. byjus.comlibretexts.org The reaction of the terminal double bond in this compound with ozone, followed by an appropriate workup, would lead to the cleavage of the undecenoate chain. rsc.orgcore.ac.uk
The table below details the products of ozonolysis based on the workup conditions.
| Workup Condition | Reagents | Product from Terminal Alkene |
| Reductive | Zn/H₂O or Dimethyl Sulfide (DMS) | Aldehydes/Ketones. core.ac.uk |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Carboxylic Acids/Ketones. core.ac.uk |
Ester Functionality Reactions
The ester group is a primary site for reactions such as transesterification, hydrolysis, and other nucleophilic acyl substitutions. These reactions are fundamental for derivatizing the molecule or cleaving it into its constituent alcohol and carboxylic acid.
Transesterification is a key process for modifying this compound, allowing the exchange of the benzyl alcohol moiety with other alcohols to create new esters with different properties. This reaction is particularly useful for synthesizing monomers for biobased polyesters or other fine chemicals. researchgate.net The process typically involves reacting the parent ester with an alcohol in the presence of a catalyst.
A model study on the transesterification of ethyl-10-undecenoate, a structurally similar ester, demonstrates the feasibility and conditions for such transformations. researchgate.net Using a recyclable copper-deposited vanadium pentoxide (Cu/V₂O₅) catalyst, ethyl-10-undecenoate was successfully transesterified with various primary alcohols, including benzyl alcohol, cyclohexyl methanol (B129727), and 2-phenyl ethanol, affording the corresponding new esters in high selectivity. researchgate.net This suggests that this compound could similarly undergo transesterification with other alcohols under heterogeneous catalysis. Organotin compounds, such as dibutyltin (B87310) diundec-10-enoate, have also been investigated as catalysts for transesterification reactions. researchgate.net
The derivatization through transesterification can also be a strategy for analytical purposes, such as preparing volatile derivatives for gas chromatography (GC) analysis. tcichemicals.com
Table 1: Catalyst Systems and Conditions for Transesterification of Undecenoate Esters
| Parent Ester | Alcohol | Catalyst | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Ethyl-10-undecenoate | 1,4-cyclohexanedimethanol (B133615) | Cu-deposited V₂O₅ | 100 °C | Efficient formation of cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | researchgate.net |
| Ethyl-10-undecenoate | Benzyl alcohol | Cu-deposited V₂O₅ | 100 °C | High selectivity for this compound | researchgate.net |
| Lipid Feedstocks | Methanol | Dimethyltin diundec-10-enoate | Not specified | Catalyzes transesterification for biodiesel synthesis | researchgate.net |
Hydrolysis of this compound, typically carried out under acidic or basic conditions, cleaves the ester bond to yield undec-10-enoic acid and benzyl alcohol. The base-mediated process is known as saponification. The kinetics of this reaction are critical for controlling the process and minimizing degradation of the products.
Studies on the saponification of other esters provide insight into the expected kinetics for this compound. The saponification of ethyl acetate, a classic model, is well-documented as a second-order reaction. researchgate.net The reaction rate is dependent on the concentration of both the ester and the base (e.g., sodium hydroxide). researchgate.netresearchgate.net
Kinetic studies on the hydrolysis of astaxanthin (B1665798) esters during saponification revealed that the process follows first-order kinetics with respect to the ester concentration. nih.gov The rate constant for hydrolysis was found to be directly proportional to the concentration of the methanolic sodium hydroxide (B78521) solution used. nih.gov However, higher base concentrations and elevated temperatures can lead to significant degradation of the target molecule. nih.gov For this compound, this implies that mild reaction conditions (e.g., lower temperature and optimized base concentration) would be necessary to achieve complete hydrolysis while preserving the integrity of the undec-10-enoic acid product, particularly the terminal double bond. nih.gov
Table 2: Factors Influencing Ester Saponification Kinetics
| Factor | Observation | Implication for this compound | Reference |
|---|---|---|---|
| Base Concentration | Hydrolysis rate is directly proportional to NaOH concentration. | Higher base concentration will speed up hydrolysis but may also increase degradation. | nih.gov |
| Temperature | Higher temperatures increase reaction rates but also promote degradation. | Lower temperatures are preferable to minimize side reactions and product degradation. | researchgate.netnih.gov |
| Reaction Order | Can be first-order (re: ester) or second-order overall. | The rate will depend on the concentrations of both the ester and the hydroxide. | researchgate.netnih.gov |
The core reaction mechanism for the transformation of the ester group in this compound is nucleophilic acyl substitution (NAS). masterorganicchemistry.comlibretexts.org This pathway is not limited to hydrolysis or transesterification but extends to reactions with a wide range of nucleophiles. The reaction proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comresearchgate.net
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond and expelling the leaving group. In the case of this compound, the benzyloxy group (PhCH₂O⁻) acts as the leaving group. libretexts.org
Benzyl Moiety Reactivity
The benzyl group provides additional sites for chemical modification, including the benzylic hydrogens and the aromatic ring itself. These reactions allow for extensive functionalization, leading to a diverse array of derivatives.
The C-H bonds at the benzylic position (the CH₂ group attached to both the phenyl ring and the ester oxygen) are activated and can be targeted for functionalization. sioc-journal.cn This reactivity stems from the ability of the adjacent phenyl ring to stabilize radical, cationic, or anionic intermediates formed at the benzylic carbon. Benzylic C-H functionalization is a powerful tool for creating complex molecules from simpler alkylbenzenes. rsc.org
Methods for benzylic C-H functionalization include:
Radical Reactions: Hydrogen atom transfer (HAT) can generate a benzyl radical, which can then be trapped by other reagents. rsc.org
Deprotonation: The use of a strong base can deprotonate the benzylic position to form a benzylic carbanion. rsc.org This process can be facilitated by the coordination of a transition metal to the aromatic ring, which increases the acidity of the benzylic protons. rsc.org
Catalytic Functionalization: Modern catalytic methods allow for direct and site-selective functionalization. For instance, merging N-heterocyclic carbene (NHC) and photoredox catalysis enables the direct acylation of benzylic C-H bonds to form ketones. nih.gov Another example is the manganese-catalyzed amination of benzylic C-H bonds, which shows high selectivity for these sites over other aliphatic C-H bonds. researchgate.net
These strategies could be applied to this compound to introduce new functional groups at the benzylic carbon, creating novel molecular structures.
The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution and other modern cross-coupling reactions. organic-chemistry.orgunipv.it These methods allow for the introduction of various substituents onto the aromatic ring, typically at the ortho and para positions due to the activating, ortho-para directing nature of the alkyl substituent (the -CH₂O-R group).
Common functionalization strategies include:
Halogenation: Introducing bromine or chlorine atoms onto the ring, which can then serve as handles for further transformations like cross-coupling reactions. organic-chemistry.org
Friedel-Crafts Acylation and Alkylation: These classic reactions introduce acyl or alkyl groups onto the aromatic ring using a Lewis acid catalyst. nih.govmdpi.com Gold-catalyzed alkylation has been shown to effectively add linear chains to aromatic rings without rearrangement. organic-chemistry.org
C-H Amination: Direct introduction of a nitrogen-containing group onto the ring can be achieved, for example, through para C-H amination. unipv.it
Cross-Coupling Reactions: If the ring is first halogenated, Suzuki or other palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds. unipv.it
These functionalization strategies offer a pathway to modify the electronic and steric properties of the benzyl moiety in this compound, tailoring the molecule for specific applications.
of this compound
The reactivity of this compound is characterized by its two primary functional groups: the terminal alkene and the benzyl ester. This bifunctionality allows for complex reaction pathways and presents challenges and opportunities in achieving multi-site chemoselectivity. The strategic manipulation of these sites is crucial for synthesizing more complex molecules.
Chemoselective Functionalization Strategies
Chemoselectivity in the context of this compound involves the selective reaction of one functional group in the presence of the other. The terminal double bond and the ester group exhibit distinct chemical reactivities, enabling targeted modifications.
The terminal alkene is susceptible to a variety of addition reactions. One prominent example is the thiol-ene "click" reaction, an efficient method for post-polymerization functionalization of polymers derived from undec-10-enoate monomers. rsc.org This reaction proceeds via a radical-mediated addition of a thiol across the double bond, offering a high-yield route to introduce new functional moieties without affecting the ester linkage. rsc.orgresearchgate.net This strategy has been employed to modify polymers synthesized from cyclic carbonate monomers derived from methyl undec-10-enoate. rsc.org
Another approach to functionalizing the alkene is through radical additions. For instance, this compound can undergo deboronative radical chain reactions, demonstrating the alkene's capacity to participate in complex C-C bond-forming transformations. unibe.ch
Conversely, the ester group can be targeted for modification. While direct examples on this compound are specific, studies on the analogous methyl undec-10-enoate showcase typical ester reactivity. The ester can react with Grignard reagents, such as methylmagnesium bromide, to form a tertiary alcohol, leaving the terminal alkene untouched. beilstein-journals.org This resulting alcohol can then undergo further selective transformations. beilstein-journals.org
The selective reduction of the ester in the presence of the alkene, or vice-versa, represents a significant chemoselectivity challenge. The choice of reagents and reaction conditions is paramount. For example, catalytic hydrogenation would likely reduce the double bond, and under harsher conditions, might cleave the benzyl ester group (hydrogenolysis). Conversely, using specific hydride reagents could potentially reduce the ester to an alcohol while preserving the alkene. The development of methods for the chemoselective deprotection of protecting groups, such as silyl (B83357) ethers, in complex molecules highlights the types of strategies that can be applied to achieve selectivity in multifunctional compounds like this compound. researchgate.net
| Starting Material | Reaction Type | Reagents | Targeted Group | Product | Reference |
|---|---|---|---|---|---|
| Polycarbonate from methyl undec-10-enoate derivative | Thiol-ene Click Reaction | Cinnamate thiol | Alkene | Functionalized polycarbonate | rsc.org |
| Methyl undec-10-enoate | Grignard Reaction | Methylmagnesium bromide | Ester | Tertiary alcohol | beilstein-journals.org |
| This compound | Deboronative Radical Addition | Alkylboronic Esters | Alkene | Functionalized alkane | unibe.ch |
Development of Tandem Reactions and One-Pot Syntheses
Tandem reactions, also known as cascade or domino reactions, involve two or more consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all within a single reaction vessel. wikipedia.org These processes are highly efficient, minimizing waste and purification steps, making them a cornerstone of green chemistry. dtu.dknih.gov One-pot syntheses are similar but may involve the addition of reagents sequentially without isolating intermediates. wikipedia.org
For a molecule like this compound, the dual functionality is ripe for the design of tandem processes. A hypothetical cascade could be initiated at one functional group, leading to a transformation that engages the second group. For example, a hydroformylation of the terminal alkene would introduce an aldehyde, which could then participate in an intramolecular aldol (B89426) condensation or a related cyclization with the enolate of the ester, potentially forming a cyclic ketone.
A practical example involving a related structure is the acyclic diene metathesis (ADMET) polymerization of α,ω-diene monomers like bis(undec-10-enoate). researchgate.net This process can be followed by a subsequent one-pot tandem hydrogenation to yield saturated polyesters under mild conditions. researchgate.net This demonstrates how the reactivity of the terminal alkene in undec-10-enoates can be harnessed in a one-pot polymerization and saturation sequence.
The principles of tandem reactions are broad and can be initiated by various means, including nucleophilic, electrophilic, radical, or transition-metal-catalyzed processes. 20.210.105 For instance, a tandem isomerization/cyclization sequence could be envisioned. A transition metal catalyst could isomerize the terminal alkene of this compound to an internal position, creating an enol ether structure upon tautomerization, which could then be trapped by an internal nucleophile in a subsequent Brønsted acid-catalyzed step. dtu.dk
| Substrate Type | Reaction Sequence | Catalyst/Reagents | Key Transformations | Final Product Type | Reference |
|---|---|---|---|---|---|
| Bis(undec-10-enoate) | ADMET / Hydrogenation | Ru-carbene catalyst, then H₂ | Olefin metathesis, then alkene reduction | Saturated polyester | researchgate.net |
| This compound (Hypothetical) | Hydroformylation / Intramolecular Aldol Cyclization | 1. CO, H₂, Rh catalyst; 2. Base | Alkene to aldehyde, then C-C bond formation | Cyclic keto-ester | N/A |
| General Allylic Ethers (Applicable Principle) | Isomerization / Cyclization | Dual transition metal / Brønsted acid | Olefin migration, then nucleophilic trapping | Cyclic acetals / heterocycles | dtu.dk |
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of benzyl (B1604629) undec-10-enoate (B1210307), offering insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in the benzyl undec-10-enoate molecule. The spectrum provides characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, and the protons of the undecenoate chain, including the terminal vinyl group.
In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the benzyl group appear as a multiplet around δ 7.36 ppm. semanticscholar.org The two benzylic protons, being chemically equivalent, resonate as a singlet at approximately δ 5.12 ppm. semanticscholar.org
The protons of the undecenoate moiety exhibit distinct signals. The terminal vinyl group gives rise to a multiplet for the CH proton at δ 5.77-5.85 ppm, and two distinct signals for the terminal CH₂ protons around δ 4.99 ppm and δ 4.93 ppm. semanticscholar.org The methylene group adjacent to the ester oxygen (α to the carbonyl group) appears as a triplet at δ 2.36 ppm (J = 7.5 Hz). semanticscholar.org The methylene group adjacent to the vinyl group is observed as a quartet at δ 2.04 ppm. semanticscholar.org The remaining methylene groups in the aliphatic chain produce a series of multiplets and a broad singlet in the region of δ 1.28-1.73 ppm. semanticscholar.org
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Assignment | Source |
|---|---|---|---|---|---|
| 7.36 | m | 5H | Aromatic protons (C₆H₅) | semanticscholar.orgrsc.org | |
| 5.77 - 5.85 | m | 1H | =CH- | semanticscholar.orgrsc.org | |
| 5.12 | s | 2H | -O-CH₂-Ph | semanticscholar.org | |
| 4.99 | d | 1H | 17.4 | CH₂= | semanticscholar.org |
| 4.93 | d | 1H | 10.2 | CH₂= | semanticscholar.org |
| 2.36 | t | 2H | 7.5 | -CH₂-C=O | semanticscholar.org |
| 2.04 | q | 2H | 7.0 | -CH₂-CH=CH₂ | semanticscholar.org |
| 1.62 - 1.73 | m | 2H | -CH₂-CH₂-C=O | semanticscholar.org |
Data compiled from multiple sources. semanticscholar.orgrsc.org
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon backbone.
The ¹³C NMR spectrum shows a characteristic signal for the ester carbonyl carbon at approximately δ 173.8 ppm. semanticscholar.org The carbons of the benzyl group appear in the aromatic region, with the quaternary carbon attached to the methylene group at δ 136.3 ppm and the other aromatic carbons resonating around δ 128.7 and δ 128.3 ppm. semanticscholar.org The benzylic carbon (-O-C H₂-Ph) is observed at δ 66.2 ppm. semanticscholar.org
For the undecenoate chain, the carbons of the terminal double bond are found at δ 139.3 ppm (-C H=) and δ 114.3 ppm (C H₂=). semanticscholar.org The aliphatic carbons of the chain appear in the upfield region, with the methylene carbon adjacent to the carbonyl group at δ 34.5 ppm and the other methylene carbons resonating between δ 25.2 and δ 33.9 ppm. semanticscholar.orgrsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ) (ppm) | Assignment | Source |
|---|---|---|
| 173.7 - 173.8 | C=O (Ester) | semanticscholar.orgrsc.org |
| 139.2 - 139.3 | =CH- | semanticscholar.orgrsc.org |
| 136.1 - 136.3 | Quaternary Aromatic C | semanticscholar.orgrsc.org |
| 128.5 - 128.7 | Aromatic CH | semanticscholar.orgrsc.org |
| 128.1 - 128.3 | Aromatic CH | semanticscholar.orgrsc.org |
| 114.1 - 114.3 | CH₂= | semanticscholar.orgrsc.org |
| 66.0 - 66.2 | -O-CH₂-Ph | semanticscholar.orgrsc.org |
| 34.3 - 34.5 | -CH₂-C=O | semanticscholar.orgrsc.org |
| 33.8 - 33.9 | -CH₂-CH=CH₂ | semanticscholar.orgrsc.org |
| 28.9 - 29.4 | -(CH₂)n- | semanticscholar.orgrsc.org |
Data compiled from multiple sources. semanticscholar.orgrsc.org
While 1D NMR spectra provide essential data, two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment, especially in complex molecules. fu-berlin.de
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. princeton.edu For this compound, COSY would show correlations between adjacent protons in the aliphatic chain, such as the coupling between the protons of the methylene group at δ 2.36 ppm and its neighboring methylene protons at δ 1.62-1.73 ppm, confirming their connectivity. It would also confirm the coupling between the vinyl proton (-CH=) and the adjacent methylene protons. researchgate.net
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). princeton.edu It allows for the definitive assignment of each carbon signal to its attached proton(s). For instance, the proton signal at δ 5.12 ppm would correlate with the carbon signal at δ 66.2 ppm, confirming the assignment of the benzylic CH₂ group. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. princeton.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations for this compound would include the correlation from the benzylic protons (δ 5.12 ppm) to the ester carbonyl carbon (δ 173.8 ppm) and the quaternary aromatic carbon (δ 136.3 ppm), confirming the ester linkage and the attachment of the benzyl group. scielo.org.mx
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, which is useful for determining stereochemistry and conformation. princeton.edu In this compound, NOESY could show correlations between the benzylic protons and the ortho-protons of the benzene (B151609) ring, confirming their spatial relationship. researchgate.net
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound. fu-berlin.de The IR spectrum provides distinct absorption bands that are characteristic of the ester group and the terminal alkene. rsc.org
A strong absorption band is typically observed in the region of 1735-1745 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. kent.ac.uk Another significant peak appears around 1650 cm⁻¹ corresponding to the C=C stretching vibration of the terminal double bond. kent.ac.uk The C-H stretching vibrations of the vinyl group are also identifiable, often seen near 3095 cm⁻¹. kent.ac.uk
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source |
|---|---|---|---|
| ~3095 | C-H stretch | Alkene (=C-H) | kent.ac.uk |
| ~1745 | C=O stretch | Ester | kent.ac.uk |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is one method used for its analysis. The technique typically protonates the molecule to form the [M+H]⁺ ion. For this compound (C₁₈H₂₆O₂), the calculated mass-to-charge ratio (m/z) for the protonated molecule [C₁₈H₂₇O₂]⁺ is 275.19. semanticscholar.org Experimental findings confirm this, with a found value of 275.20, which validates the molecular formula of the compound. semanticscholar.org
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. linde-gas.fr It is widely used to assess the purity of synthesized compounds like this compound. google.com In a typical setup, a solution of the compound is pumped at high pressure through a column containing a stationary phase. linde-gas.fr The choice of stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) allows for the separation of the target compound from impurities. europa.euhelixchrom.com The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. HPLC methods can be optimized for specific applications, including the analysis of related benzyl esters. researchgate.net
Gas Chromatography (GC) is a common technique used for separating and analyzing volatile compounds. globalresearchonline.net When coupled with a mass spectrometer (GC-MS), it becomes a highly effective tool for both qualitative and quantitative analysis. drawellanalytical.com GC-MS can be used to analyze for the presence of this compound and to monitor its formation or consumption in a reaction. mdpi.comifrafragrance.org The sample is vaporized and passed through a capillary column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer for identification. chromatographyonline.com This method is particularly useful for analyzing complex mixtures and detecting trace impurities. labrulez.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction. sigmaaldrich.comresearchgate.net In the synthesis of this compound, TLC can be used to observe the disappearance of starting materials (like undec-10-enoic acid and benzyl alcohol) and the appearance of the product. libretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). sigmaaldrich.commit.edu The separated spots are visualized, often using a UV lamp, and their retention factors (Rf values) are compared to those of the starting materials and the expected product. chemistryhall.com This allows for a quick assessment of whether the reaction is complete. libretexts.org
| Method | Principle | Primary Use for this compound | Key Parameters |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. linde-gas.fr | Purity assessment of the final product. google.com | Column type (e.g., C18), mobile phase composition, flow rate, detector wavelength. europa.euhelixchrom.com |
| GC-MS | Separation by volatility in a gas mobile phase, followed by mass analysis. drawellanalytical.com | Analysis of volatile impurities and monitoring reaction mixtures. mdpi.comifrafragrance.org | Column type, temperature program, carrier gas flow, mass range. globalresearchonline.netchromatographyonline.com |
| TLC | Separation based on differential adsorption on a solid stationary phase. sigmaaldrich.com | Rapid monitoring of reaction progress. researchgate.netlibretexts.org | Stationary phase (e.g., silica gel), mobile phase composition (eluent). sigmaaldrich.commit.edu |
Other Advanced Analytical Techniques for Comprehensive Characterization
Beyond the primary characterization methods, a variety of sophisticated instrumental techniques are utilized to obtain a complete analytical profile of this compound. These include advanced hyphenated chromatographic methods, Supercritical Fluid Chromatography (SFC), Ion Mobility Spectrometry-Mass Spectrometry (IM-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Hyphenated Chromatographic Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing esters like this compound.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS): This technique provides a significant enhancement in separation power compared to conventional one-dimensional GC. gcms.czaocs.orgchula.ac.th In GCxGC, the effluent from a primary column is sequentially trapped, focused, and injected onto a second, shorter column with a different stationary phase. aocs.org This results in a two-dimensional chromatogram with highly structured patterns, where compounds are organized based on properties like volatility and polarity. gcms.cz For fatty acid esters, this allows for detailed group-type separation, distinguishing saturated, monounsaturated, and polyunsaturated esters, which is particularly useful for resolving the target compound from structurally similar isomers or impurities. gcms.czresearchgate.net The coupling with Time-of-Flight Mass Spectrometry (ToF-MS) provides fast acquisition rates necessary for the narrow peaks produced in the second dimension, offering high-quality mass spectra for confident identification. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile compounds or those requiring analysis without high temperatures, LC-MS/MS is a method of choice. The use of tandem mass spectrometry (MS/MS) allows for the structural elucidation of isomers by analyzing their fragmentation patterns. nih.gov While direct analysis of fatty acid esters can be challenging due to poor ionization, derivatization techniques can be employed to enhance signal intensity and achieve better separation and identification. nih.gov This is crucial for distinguishing isomers that may co-elute chromatographically.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This is a powerful technique for the characterization of non-volatile materials. d-nb.infocsic.es The sample is subjected to thermal decomposition in an inert atmosphere, breaking it down into smaller, volatile fragments that are characteristic of the original molecule's structure. d-nb.infocsic.es These fragments are then separated by GC and identified by MS. Py-GC/MS is particularly useful for analyzing polymeric materials or complex mixtures where this compound might be a component, providing a "fingerprint" of the material's composition. shimadzu.comnasa.govresearchgate.net
Table 1: Comparison of Advanced Hyphenated Chromatographic Techniques for Ester Analysis
| Technique | Principle | Advantages for this compound Analysis | Typical Application |
| GCxGC-MS | Two-dimensional gas chromatographic separation coupled with mass spectrometry. gcms.czaocs.org | Superior peak capacity and resolution; structured chromatograms for class separation (e.g., by degree of unsaturation). gcms.czresearchgate.net | Detailed profiling of complex mixtures containing various fatty acid esters; isomer differentiation. |
| LC-MS/MS | Liquid chromatographic separation followed by mass spectrometric analysis with fragmentation. nih.gov | Suitable for larger, less volatile, or thermally sensitive esters; provides structural information from fragmentation patterns for isomer identification. nih.govnih.gov | Analysis of this compound in biological matrices or complex formulations; impurity profiling. |
| Py-GC/MS | Thermal decomposition of the sample into volatile fragments, followed by GC-MS analysis. d-nb.infocsic.es | Requires minimal sample preparation; provides a chemical fingerprint of non-volatile samples containing the ester. shimadzu.com | Characterization of polymers, resins, or complex organic solids where the ester is a component. |
Supercritical Fluid Chromatography (SFC)
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nsf.gov This technique bridges the gap between gas and liquid chromatography, offering the benefits of high diffusivity and low viscosity, which leads to faster separations and lower pressure drops compared to HPLC. nsf.govuva.es SFC is considered a green technology due to the reduced use of organic solvents. nsf.gov It is highly effective for both achiral and chiral separations of molecules like benzyl esters. researchgate.netnih.gov The use of various co-solvents and a wide range of stationary phases, similar to both normal- and reversed-phase LC, provides great flexibility in method development for the purification and analysis of this compound. uva.es
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)
Ion Mobility Spectrometry (IMS) is a gas-phase separation technique that distinguishes ions based on their size, shape, and charge. nih.govcam.ac.uk When coupled with mass spectrometry (IM-MS), it provides an additional dimension of separation, enhancing peak capacity and allowing for the resolution of isomers that are indistinguishable by MS alone. cam.ac.ukacs.org This is particularly valuable in lipidomics for separating lipid isomers, including those with different double bond positions or acyl chain attachments. cam.ac.ukacs.org For this compound, IM-MS can provide a collision cross-section (CCS) value, which is a unique physicochemical property that increases confidence in its identification within complex biological samples. cam.ac.ukresearchgate.net
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require an identical standard of the analyte for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal. sciepub.comox.ac.uk By using a certified internal standard with a known concentration, the purity or concentration of a target analyte like this compound can be determined with high precision and accuracy. ox.ac.uknih.gov Specific, well-resolved proton signals in the this compound molecule, such as the benzylic protons or the terminal vinyl protons, can be used for quantification against a suitable internal standard. sciepub.com This technique is recognized as a primary ratio method of measurement and is valuable for certifying reference materials and for purity assessments in research and industry. acs.org
Table 2: Illustrative Parameters for qNMR Analysis of a Benzyl Ester
| Parameter | Description/Value | Purpose |
| Spectrometer | 400 MHz or higher | To achieve adequate signal dispersion and sensitivity. |
| Solvent | Deuterated Chloroform (CDCl₃) or DMSO-d₆ | To dissolve the sample and provide a deuterium (B1214612) lock signal. |
| Internal Standard | Maleic Anhydride, Dimethyl sulfone, or similar | Must have a simple spectrum, be stable, not react with the sample, and have peaks that do not overlap with the analyte. ox.ac.uk |
| Pulse Angle | 90° | To maximize signal intensity. ox.ac.uk |
| Relaxation Delay (d1) | > 5 x T₁ (longest relaxation time) | To ensure complete relaxation of all relevant nuclei for accurate integration. |
| Number of Scans | 16 or higher | To achieve an adequate signal-to-noise ratio (S/N > 150:1 recommended). |
| Quantitative Protons | Benzylic (-CH₂-), Vinyl (=CH₂) | Selection of non-overlapping, characteristic signals of the analyte for integration. |
Applications in Materials Science and Fine Chemical Synthesis
Polymer Chemistry and Material Engineering
In polymer chemistry, Benzyl (B1604629) undec-10-enoate (B1210307) is utilized as a monomer or a precursor to monomers for creating functional polymers. Its terminal double bond is amenable to various polymerization techniques, including olefin metathesis and hydrosilylation, while the benzyl ester group can be retained in the final polymer or serve as a handle for further modification.
The strategic design of polymers using monomers like Benzyl undec-10-enoate allows for precise control over the final material's properties. The long undecylenate chain imparts flexibility and hydrophobicity, while the benzyl group can influence thermal properties and solubility.
This compound and its derivatives are employed in the synthesis of specialty polyolefins, particularly through Acyclic Diene Metathesis (ADMET) polymerization. This method allows for the creation of polymers with precisely placed functional groups along a polyethylene-like backbone. For instance, related monomers such as Benzyl 2-(oct-7-en-1-yl) dec-9-enoate (B1236301) have been synthesized and polymerized to create chiral polyolefins with N-protected amino acid and dipeptide branches. researchgate.net These materials are a class of specialty polyolefins where the functional groups introduce specific properties like crystallinity, with some polymers exhibiting melt transitions up to 150 °C. researchgate.net
The ADMET copolymerization of ester-functionalized α,ω-dienes, such as those derived from undec-10-enoic acid, with unfunctionalized dienes is a key strategy for controlling the density of functional groups within a polyolefin chain. acs.org This approach allows for the synthesis of polyethylene-type materials with tunable properties. acs.orgacs.org
This compound is a key intermediate in the synthesis of side-chain polysiloxanes. The synthesis involves a hydrosilylation reaction where the terminal alkene of this compound reacts with a Si-H group on a polysiloxane backbone, such as poly(methylsiloxane) or a poly(methylsiloxane-dimethylsiloxane) copolymer. kent.ac.uk This process grafts the benzyl undecenoate moiety onto the siloxane main chain, creating a comb-like polymer architecture.
These side-chain polysiloxanes are investigated for their unique properties, such as their ability to form stable Langmuir-Blodgett films. kent.ac.uk The synthesis of these materials demonstrates the utility of this compound in creating hybrid organic-inorganic polymers. For example, copolymers have been prepared using a mixture of (30-35%) methylsiloxane-(65-70%) dimethylsiloxane copolymer and this compound, resulting in highly viscous liquid polymers. kent.ac.uk
| Backbone Polymer | Reactant | Resulting Product | Yield |
|---|---|---|---|
| (30-35%) Methylsiloxane-(65-70%) Dimethylsiloxane Copolymer | This compound | Light-yellow, highly viscous liquid copolymer | 47% |
| (15-18%) Methylsiloxane-(82-85%) Dimethylsiloxane Copolymer | This compound | Light-yellow, highly viscous liquid copolymer | 40% |
Undec-10-enoic acid, the precursor to this compound, is derived from the pyrolysis of ricinoleic acid from castor oil, a renewable resource. acs.orgresearchgate.netnih.gov This bio-based origin makes it a crucial platform chemical for producing sustainable polymers that can mimic the properties of polyethylene (B3416737) (PE). researchgate.net
Acyclic Diene Metathesis (ADMET) polymerization is a powerful technique used to convert monomers derived from undec-10-enoic acid into long-chain aliphatic polyesters. mdpi.com By copolymerizing an ester-containing diene like undec-10-en-1-yl undec-10-enoate with a simple α,ω-diene like 1,9-decadiene (B157367), and subsequently hydrogenating the unsaturated polymer, materials that closely resemble linear polyethylene can be produced. acs.orgmdpi.com The ester groups are randomly distributed within the polyethylene chain, acting as predetermined breaking points that can facilitate recycling or degradation without significantly compromising the material's crystalline nature and properties. acs.orgacs.org The melting temperature of these PE mimics can be controlled by the molar ratio of the comonomers. mdpi.com For example, saturated polymers derived from dianhydro-D-glucityl bis(undec-10-enoate) and 1,9-decadiene exhibit melting temperatures ranging from 71.7 to 107.6 °C. mdpi.com
The properties of polymers derived from this compound can be precisely tailored by controlling the polymer architecture and introducing crosslinking. The inclusion of the undecenoate side chains on a polysiloxane backbone, for example, creates a specific architecture that influences the material's behavior at interfaces, leading to the formation of stable molecular films. kent.ac.uk
The terminal double bond present in polymers synthesized from this compound offers a site for post-polymerization modification and crosslinking. For instance, the residual Si-H groups in the synthesis of side-chain polysiloxanes could potentially be used for subsequent crosslinking reactions, although this can also be an undesirable side reaction. mdpi.com The ability to modulate parameters like pH, temperature, and concentration during the formation of polymer networks allows for the tailoring of nanoscale architecture and mechanical properties. nih.gov The presence of functional groups introduced by monomers like this compound allows for the creation of functional polymers that can be further modified through high-yield "click chemistry" reactions, enabling the attachment of additional side chains or the extension of the polymer chain. google.com
Chemical Intermediate for Specialty Chemicals and Derivatives
Synthesis of Aromatic Chemicals and Diverse Esters
This compound is implicated in synthetic pathways that produce diverse esters through transesterification. While its direct use as a precursor for other aromatic chemicals is an area of ongoing research, its synthesis from other esters and its potential to be converted into different ester forms highlight its role as a key intermediate.
The transesterification of ethyl undec-10-enoate with benzyl alcohol is a documented method for producing this compound. researchgate.netnih.gov This reaction can be efficiently facilitated by a recyclable Cu-deposited V₂O₅ catalyst, demonstrating a practical route to this and other specialty esters. researchgate.net The reaction with primary alcohols like benzyl alcohol generally proceeds with high selectivity. nih.gov
Another synthetic route involves the base-catalyzed transesterification of phenyl undec-10-enoate with benzyl alcohol. This method provides pure this compound after purification. rsc.org The related compound, methyl undec-10-enoate, is recognized as a chemical intermediate for the synthesis of aromatic chemicals, polymers, and modified silicones, underscoring the utility of the undec-10-enoate backbone in generating complex molecules. thegoodscentscompany.com
A summary of a transesterification reaction yielding this compound is presented below.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenyl undec-10-enoate | Benzyl alcohol | TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | This compound | Not specified in abstract | rsc.org |
| Ethyl undec-10-enoate | Benzyl alcohol | Cu-deposited V₂O₅ | This compound | High selectivity | researchgate.netnih.gov |
Precursor for Undec-10-enehydrazide Derivatives and other Bioactive Compounds
The undec-10-enoate structural backbone is a key starting point for the synthesis of various bioactive compounds, primarily through its conversion to undec-10-enehydrazide. The synthesis typically begins with an ester of undec-10-enoic acid, such as the methyl or ethyl ester, which is then reacted with hydrazine (B178648) hydrate. niscpr.res.inijpsonline.cominnovareacademics.inias.ac.in This reaction effectively converts the ester into the corresponding hydrazide. niscpr.res.inias.ac.in
Undec-10-enehydrazide is a versatile intermediate that can be condensed with various aromatic aldehydes or ketones to form hydrazone derivatives. innovareacademics.in These hydrazide-hydrazone scaffolds are noted for a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. innovareacademics.in
Further derivatization of undec-10-enehydrazide leads to other important heterocyclic compounds. For instance, reaction with carbon disulfide and potassium hydroxide (B78521) yields a potassium carbodithioate salt, which upon treatment with hydrazine hydrate, cyclizes to form 4-amino-5-(dec-9-en-1-yl)-4H-1,2,4-triazole-3-thiol. ijpsonline.comresearchgate.net This triazole moiety is a core component in many pharmacologically active molecules. researchgate.net The synthesis of these derivatives highlights the utility of undec-10-enoates as precursors to compounds with significant potential in medicinal chemistry.
The general synthetic pathway is outlined in the table below.
| Starting Material | Reagent | Intermediate Product | Final Product Class | Reference |
|---|---|---|---|---|
| Methyl undec-10-enoate | Hydrazine hydrate | Undec-10-enehydrazide | Hydrazide-hydrazones, Azetidinones | innovareacademics.in |
| Methyl undec-10-enoate | Hydrazine hydrate | Undec-10-enehydrazide | Triazolothiadiazoles | niscpr.res.in |
| Undec-10-enehydrazide | Carbon disulfide, KOH, Hydrazine hydrate | Potassium 2-(undec-10-enoyl)hydrazine-1-carbodithioate | 1,2,4-Triazole derivatives | ijpsonline.com |
Building Block for the Synthesis of Iso-Fatty Acids and Related Natural Products
The terminal double bond and ester functionality of undec-10-enoates make them valuable starting materials for the synthesis of more complex lipid structures, such as long-chain iso-fatty acids. Research has demonstrated a practical, gram-scale synthesis of iso-C12 to iso-C14 fatty acids commencing from methyl undec-10-enoate. beilstein-journals.orgresearchgate.net
The synthetic strategy involves a two-step construction of the terminal isopropyl group, a defining feature of iso-fatty acids. The process begins with the reaction of methyl undec-10-enoate with methylmagnesium bromide, which adds to the ester and forms a tertiary alcohol. beilstein-journals.org This is followed by a selective reduction of the tertiary alcohol, for instance, using ionic hydrogenation with triethylsilane and a Lewis acid like BF₃·Et₂O. beilstein-journals.org The resulting hydrocarbon can then be subjected to oxidative cleavage of the terminal double bond to yield the desired iso-fatty acid. beilstein-journals.org
This methodology allows for the efficient production of iso-fatty acids that are important as analytical standards and are found in various natural products and biological systems. beilstein-journals.orgresearchgate.net The synthetic potential of the intermediates is further highlighted by their use in synthesizing natural products like (S)-2,15-dimethylpalmitic acid. beilstein-journals.org
The key transformations in the synthesis of iso-fatty acids from methyl undec-10-enoate are summarized below.
| Starting Material | Key Reagents | Key Intermediate | Final Product (Example) | Reference |
|---|---|---|---|---|
| Methyl undec-10-enoate | 1. MeMgBr 2. Et₃SiH, BF₃·Et₂O | 12-Methyl-dodec-1-ene | iso-C12 acid | beilstein-journals.orgresearchgate.net |
| Intermediate from above | 1. I₂, NaBH₄, H₂O₂ 2. KMnO₄, Bu₄NBr | 12-Methyl-dodecan-1-ol | iso-C13 acid | beilstein-journals.org |
Role in Advanced Catalysis Research and Development
This compound and its related esters are subjects of study in the field of advanced catalysis, particularly concerning their synthesis and transformation. The development of efficient catalysts for esterification and transesterification is crucial for the sustainable production of specialty chemicals.
Research has shown that a recyclable Cu-deposited V₂O₅ catalyst is effective for the transesterification of ethyl-10-undecenoate with various alcohols, including benzyl alcohol, to produce the corresponding esters with high selectivity. researchgate.netnih.gov The study investigated a range of metal oxides and found that depositing copper onto vanadium pentoxide played a significant role in achieving high selectivity for the desired ester product. researchgate.net This catalytic system demonstrates potential for the efficient conversion of plant-oil-derived fatty acid esters into valuable monomers and fine chemicals. researchgate.netnih.gov
Furthermore, the broader context of catalysis research includes palladium-catalyzed reactions, which are powerful tools in modern organic synthesis. While direct studies on palladium-catalyzed cross-coupling of this compound are not prominent, related reactions involving benzyl halides and carbene precursors are an active area of investigation. rsc.orgnih.gov These advanced catalytic methods enable the formation of complex carbon-carbon bonds under mild conditions, and the functional groups present in this compound make it a potential substrate for such future catalytic explorations.
Surface Chemistry and Film Formation Research (e.g., Langmuir-Blodgett Films derived from polymers)
This compound plays a specific role in materials science as a precursor for functional polymers used in surface chemistry, particularly in the fabrication of Langmuir-Blodgett (LB) films. kent.ac.uk These films are highly ordered molecular assemblies created by transferring a monolayer of molecules from a liquid-air interface onto a solid substrate. nih.gov
In one study, this compound was synthesized and then attached as a side chain to a polysiloxane backbone via hydrosilylation. kent.ac.uk The resulting side-chain polymer, a poly(methylsiloxane) derivative, was then used to form stable Langmuir films at the air-water interface. kent.ac.ukrsc.org These polymeric films are extremely fluid and can be transferred onto hydrophilic substrates with high transfer ratios, creating well-defined LB films. kent.ac.uk
The benzyl ester group in this system serves as a protected form of a carboxylic acid. After the formation of the polymer, the benzyl group can be cleaved to yield the free aliphatic acid side-chains, which can impart specific functionalities to the film, such as the ability to interact with other molecules or to influence the film's pyroelectric properties when alternated with other materials like icosylamine. kent.ac.uk This research demonstrates the utility of this compound as a tailored building block for creating advanced materials with controlled surface properties. kent.ac.uk
The process for creating these functionalized films is detailed in the following table.
| Precursor Molecule | Polymer Backbone | Polymerization/Modification Method | Resulting Material | Application | Reference |
|---|---|---|---|---|---|
| This compound | Poly(methylsiloxane) | Hydrosilylation | Aliphatic ester side-chain polysiloxane | Langmuir-Blodgett Films | kent.ac.uk |
Computational and Theoretical Investigations
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to represent and predict the behavior of molecules. These approaches are crucial for studying complex systems, allowing for the exploration of molecular conformations and dynamic processes that are often difficult to observe experimentally. nih.gov
Conformational analysis is employed to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine the energy barriers between them. For flexible molecules like benzyl (B1604629) undec-10-enoate (B1210307), which contains a long aliphatic chain and rotatable bonds, numerous conformations are possible. Techniques like quantum chemical calculations can be used to compute the structures and relative energies of different conformers. For instance, studies on other benzyl-containing compounds have shown that the rotation of the benzyl group is often associated with small energy differences and low rotational barriers, suggesting it can be relatively free-rotating at ambient temperatures. ethz.ch
Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like benzyl undec-10-enoate might behave in different environments, such as in solution or interacting with a biological target. bnl.gov These simulations are instrumental in understanding the flexibility of the long undecylenate chain and the spatial orientation of the benzyl group, which are key determinants of its physical properties and interactions. Advances in MD simulations allow for the study of large macromolecular complexes, providing unparalleled detail on how small molecules bind to and affect biological systems. nih.gov
Computational models are increasingly used to predict the outcome of chemical reactions, including their reactivity and stereoselectivity. For esters of undec-10-enoic acid, such as the methyl ester, computational approaches can help rationalize their behavior in various transformations. For example, in the copper-catalyzed oxidative cyanation of alkenes, methyl undec-10-enoate has been shown to be a competent substrate. nih.gov Theoretical studies can elucidate the reaction mechanism, identify key intermediates and transition states, and explain why certain reagents and substrates lead to higher yields or selectivities. By calculating the energy profiles of different reaction pathways, chemists can predict the most likely products and optimize reaction conditions. DFT calculations, for instance, have been used to explain the chemoselectivity and stereoselectivity in cycloaddition reactions by demonstrating that one pathway is significantly more favorable energetically. rsc.orgacs.org
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a standard tool for investigating the electronic structure and reactivity of molecules. mdpi.com DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems. nrel.gov
DFT calculations are highly effective in mapping the complex reaction pathways of organic transformations. nih.govmdpi.com By computing the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing deep insight into the reaction mechanism. For example, DFT studies on various reactions have successfully identified rate-determining steps and explained the role of catalysts. rsc.orgmdpi.com While specific DFT studies on the reaction mechanisms of this compound are not widely published, the methodologies are well-established. Such calculations could be applied to understand its synthesis, hydrolysis, or participation in addition reactions at the terminal alkene.
DFT and other quantum chemical methods are used to analyze the electronic properties of a molecule, which govern its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). orientjchem.org
HOMO and LUMO: The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between them is an indicator of chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), highlighting potential reactive sites. orientjchem.org
For a molecule like this compound, an MEP analysis would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic interaction, and positive potential (blue) around the hydrogen atoms of the benzyl group and the aliphatic chain.
The table below summarizes key quantum chemical parameters and their general significance in predicting molecular reactivity.
| Parameter | Symbol | Significance |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's capacity to donate electrons. Higher values suggest greater reactivity as a nucleophile. researchgate.net |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's capacity to accept electrons. Lower values suggest greater reactivity as an electrophile. researchgate.net |
| Energy Gap | ΔE (ELUMO - EHOMO) | A small energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net |
| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Ionization Potential | I | The energy required to remove an electron from a molecule (approximated by -EHOMO). Lower values indicate higher reactivity. |
| Electron Affinity | A | The energy released when an electron is added to a molecule (approximated by -ELUMO). |
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. umweltbundesamt.de These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features responsible for their effects.
While specific QSAR studies on this compound are limited, research on derivatives of undec-10-enoic acid provides valuable insights. For example, QSAR studies have been performed on a series of undec-10-enehydrazide derivatives to correlate their structural properties with their antimicrobial activity. innovareacademics.inscite.ai In these studies, various structural descriptors (e.g., topological, electronic, physicochemical) are calculated for each molecule and used to build a mathematical model that predicts activity.
One such study found that the Randic topology parameter (R), a descriptor related to the branching of the molecular skeleton, was a significant factor in describing the antimicrobial activity of the synthesized hydrazide derivatives. innovareacademics.inscite.ai This suggests that the size and shape of the molecule play a crucial role in its biological function. The table below presents selected descriptors used in the QSAR analysis of undec-10-enoic acid hydrazide derivatives, illustrating the types of parameters considered in such studies. innovareacademics.in
| Compound Derivative Type | Log P | Randic Topology (R) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|---|
| Undec-10-enehydrazide | 3.42 | 14.09 | -9.01 | 0.89 |
| N'-benzylideneundec-10-enehydrazide | 5.15 | 19.79 | -8.72 | -0.58 |
| N'-(4-nitrobenzylidene)undec-10-enehydrazide | 5.28 | 21.28 | -9.17 | -1.52 |
| N'-(4-fluorobenzylidene)undec-10-enehydrazide | 5.46 | 20.29 | -8.75 | -0.54 |
| N'-(3,4-dimethoxybenzylidene)undec-10-enehydrazide | 4.91 | 23.50 | -8.29 | -0.34 |
Data adapted from a QSAR study on undec-10-enoic acid hydrazide derivatives, illustrating the correlation between structural descriptors and biological activity. innovareacademics.in
These studies on related compounds demonstrate how QSAR can be a powerful tool. A similar approach applied to a series of this compound derivatives could help in designing new compounds with tailored properties, for instance, as fragrance ingredients or as bioactive agents, by identifying the key structural features that influence their desired effects.
Molecular Docking and Ligand-Target Interaction Studies for Derivative Development
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a potential drug molecule (the ligand) interacts with a biological target, such as a protein or enzyme.
In a notable study, a series of undec-10-enehydrazide derivatives were synthesized and subjected to molecular docking studies to elucidate their interaction with the β-ketoacyl-acyl carrier protein synthase III (FabH) enzyme, a key target in bacterial fatty acid synthesis. innovareacademics.ininnovareacademics.in The aim was to understand the structural basis of their antimicrobial activity and to guide the development of more potent derivatives.
The docking studies revealed specific and crucial interactions between the undec-10-enehydrazide derivatives and the active site of the FabH enzyme. innovareacademics.ininnovareacademics.in A significant finding was the hydrophobic interaction of the long aliphatic side chain of the undec-10-enoate moiety, which deeply inserted into a hydrophobic pocket of the enzyme. innovareacademics.in This interaction is a critical anchor for the ligand.
Furthermore, the nitrogen atoms of the hydrazide group were found to form hydrogen bonds with key amino acid residues, namely Ala246 and Asn247. innovareacademics.ininnovareacademics.in In derivatives containing substituted benzylidene moieties, such as those with methoxy (B1213986) groups, additional hydrogen bonds were observed. For instance, the meta- and para-methoxy groups of a particularly potent derivative formed hydrogen bonds with water molecules and the side chain of the Arg36 residue within the active site. innovareacademics.ininnovareacademics.in These multiple points of contact contribute to the stable binding and inhibitory action of the compounds.
The insights gained from these ligand-target interaction studies are invaluable for the rational design of new derivatives. By understanding which functional groups and structural features contribute most to binding affinity, medicinal chemists can strategically modify the lead compounds to enhance their potency and selectivity.
Table 1: Molecular Docking Interaction of Undec-10-enehydrazide Derivatives with FabH Enzyme
| Interacting Ligand Moiety | Target Residue/Molecule | Type of Interaction | Reference |
| Aliphatic side chain | Hydrophobic pocket of FabH | Hydrophobic | innovareacademics.in |
| Hydrazide N-atoms | Ala246, Asn247 | Hydrogen Bonding | innovareacademics.ininnovareacademics.in |
| m- & p-Methoxy groups | Water, Arg36 | Hydrogen Bonding | innovareacademics.ininnovareacademics.in |
Virtual Library Generation and Novelty Assessment in Compound Design
Virtual library generation is a computational strategy used in modern drug discovery to explore a vast chemical space for potential new drug candidates. It involves the creation of large, diverse collections of virtual molecules that can be screened against a biological target before any actual synthesis is undertaken. This in silico approach significantly accelerates the initial phases of drug development by prioritizing compounds with a higher probability of being active. nih.govmdpi.commdpi.com
The process typically starts with a validated scaffold, which is a core chemical structure known to have some affinity for the target of interest. In the context of the compounds discussed, the undec-10-enoic acid backbone could serve as such a scaffold. nih.gov Using combinatorial chemistry principles, this scaffold is then decorated with a variety of functional groups and side chains, drawn from libraries of virtual chemical building blocks, to generate a large and diverse library of derivatives. mdpi.com
Novelty assessment is a critical step in the design of virtual libraries. It ensures that the generated compounds are not only theoretically effective but also new and patentable. To assess novelty, the virtual library is compared against large chemical databases like ZINC and the Chemical Abstracts Service (CAS) registry. scite.ai If the generated structures are not found in these extensive databases, they are considered novel. This process helps to avoid redundant research and focuses resources on the discovery of genuinely new chemical entities.
The diversity of a virtual library is another important consideration. It is often analyzed using computational tools that calculate molecular properties such as shape, size, and electronic features. Techniques like Principal Moments of Inertia (PMI) plots can be used to visualize the three-dimensional shape diversity of a library, ensuring a broad exploration of the chemical space. scite.ai
For fatty acid derivatives, virtual screening of libraries can identify compounds that bind to specific targets like nuclear receptors or enzymes involved in fatty acid metabolism. nih.govnih.gov The top-ranked compounds from the virtual screening, those predicted to have the best binding affinity and drug-like properties, are then selected for synthesis and experimental testing. mdpi.comnih.gov This rational, computation-driven approach streamlines the drug discovery pipeline, making it more efficient and cost-effective.
Environmental Behavior and Fate Research
Studies on Environmental Degradation Pathways and Mechanisms
The primary degradation pathway for benzyl (B1604629) undec-10-enoate (B1210307) in the environment is expected to be initiated by the cleavage of its ester bond. This process can occur through both abiotic and biotic mechanisms.
Abiotic Degradation: The principal abiotic degradation process for esters in the environment is hydrolysis. epa.gov In this reaction, a water molecule cleaves the ester linkage, yielding the parent alcohol and carboxylic acid. For benzyl undec-10-enoate, this would result in the formation of benzyl alcohol and undec-10-enoic acid. The rate of hydrolysis is dependent on pH and temperature. While specific hydrolysis data for this compound is not available, studies on other benzyl esters, such as benzyl nicotinate, have shown that degradation is catalyzed by hydroxide (B78521) ions and is more rapid under alkaline conditions. researchgate.net
Biotic Degradation: Biodegradation is anticipated to be a significant mechanism for the environmental degradation of this compound. Microbial action is the main driver for the degradation of similar compounds like phthalate (B1215562) esters in aquatic and terrestrial systems. nih.gov The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by esterases, which are common in environmental microorganisms. This process mirrors the abiotic pathway, producing benzyl alcohol and undec-10-enoic acid.
Following the initial hydrolysis, the degradation proceeds with the breakdown of the resulting products:
Benzyl Alcohol: This aromatic alcohol is a common intermediate in the degradation of various benzyl esters. It is generally considered to be readily biodegradable. nih.gov Aerobic microorganisms are expected to oxidize benzyl alcohol first to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid can then be further mineralized to carbon dioxide and water through various metabolic pathways. researchgate.net
Undec-10-enoic Acid: As an unsaturated fatty acid, undec-10-enoic acid is expected to be readily biodegradable by microorganisms through processes such as β-oxidation.
Based on these predicted pathways, the ultimate degradation products of this compound are expected to be carbon dioxide, water, and microbial biomass.
Investigation of Environmental Distribution and Persistence in Various Compartments
The distribution and persistence of a chemical in the environment are governed by its physicochemical properties and its susceptibility to degradation processes. epa.gov In the absence of experimental data for this compound, predictive models can provide estimates for key parameters that influence its environmental fate. Tools like the US EPA's EPI (Estimation Programs Interface) Suite™ can be used to estimate properties such as the soil adsorption coefficient (Koc) and biodegradation half-life. chemistryforsustainability.org
Predicted Physicochemical Properties and Environmental Distribution of this compound
| Property | Predicted Value/Behavior | Implication for Environmental Distribution |
|---|---|---|
| Water Solubility | Low | Tends to partition from water to soil, sediment, and biota. |
| Vapor Pressure | Low | Not expected to be significantly present in the atmosphere. |
| Octanol-Water Partition Coefficient (Kow) | High | Indicates a tendency to bioaccumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment. |
| Soil Adsorption Coefficient (Koc) | High | Expected to have low mobility in soil and thus less likely to leach into groundwater. chemsafetypro.com |
Note: These are qualitative predictions based on the structure of a long-chain fatty acid benzyl ester. Specific numerical values from validated QSAR models are not publicly available.
Persistence in Environmental Compartments: The environmental persistence of this compound will be determined by the rates of the degradation processes described in section 7.1. epa.gov
Water: In aqueous environments, a combination of hydrolysis and biodegradation is expected to be the primary removal mechanism. The half-life will be influenced by factors such as pH, temperature, and the presence of acclimated microbial populations. Based on the expected ready biodegradability of its components, this compound is not predicted to be highly persistent in most aquatic systems.
Soil and Sediment: Due to its predicted high Koc value, this compound is likely to be strongly adsorbed to the organic matter in soil and sediment. chemsafetypro.com This adsorption can reduce its bioavailability to microorganisms, potentially slowing down the rate of biodegradation compared to the aqueous phase. However, as a fatty acid ester, it is still expected to be ultimately biodegradable by soil and sediment microorganisms.
Air: Given its expected low vapor pressure, atmospheric persistence is not considered a significant issue for this compound.
Predicted Environmental Fate Parameters for this compound and its Degradation Products
| Compound | Predicted Biodegradation Rate | Predicted Persistence |
|---|---|---|
| This compound | Moderate | Low to Moderate |
| Benzyl Alcohol | Rapid | Low |
| Undec-10-enoic Acid | Rapid | Low |
Note: These are qualitative predictions. "Rapid" generally implies a half-life of days to a few weeks, while "Moderate" can range from weeks to months. Actual persistence will be highly dependent on specific environmental conditions.
Methodologies for Environmental Impact Assessment in Research Contexts
In the absence of specific experimental data for a compound like this compound, a weight-of-evidence approach is typically employed in research contexts for environmental impact assessment. This approach integrates information from various sources to build a comprehensive picture of the potential environmental risks.
Key methodologies include:
Quantitative Structure-Activity Relationships (QSARs): These are computational models that predict the physicochemical properties, environmental fate, and ecotoxicity of chemicals based on their molecular structure. aftonchemical.com For data-poor substances like this compound, QSARs are the primary tool for estimating parameters such as Kow, Koc, water solubility, and biodegradation rates. researchgate.net Regulatory bodies often accept QSAR predictions when the model is validated and the chemical falls within its applicability domain. aftonchemical.com
Read-Across: This technique involves using data from structurally similar compounds to predict the properties of the target chemical. For this compound, data from other benzyl esters and long-chain fatty acids would be used to infer its likely environmental behavior and toxicity. This approach is based on the assumption that structurally similar chemicals will have similar properties.
Multimedia Fate Modeling: Models like the Level III fugacity model, which is part of the EPI Suite™, can be used to predict the environmental distribution of a chemical. chemistryforsustainability.org These models use the physicochemical properties of the compound to estimate its partitioning between different environmental compartments (air, water, soil, sediment).
By applying these methodologies, researchers can develop a preliminary environmental risk profile for this compound, which can then be used to prioritize the need for further experimental testing.
Future Research Directions and Interdisciplinary Prospects for Benzyl Undec 10 Enoate
The continued exploration of benzyl (B1604629) undec-10-enoate (B1210307), a bio-derived chemical building block, opens up significant avenues for scientific and industrial advancement. Future research is poised to refine its synthesis, expand its applications in materials science, integrate it into sustainable manufacturing paradigms, and leverage computational tools to unlock new functionalities. These directions highlight the interdisciplinary potential of this versatile molecule, bridging chemistry, materials science, biotechnology, and computational science.
Q & A
Q. What are the optimal synthetic routes for benzyl undec-10-enoate, and how do reaction conditions influence yield?
this compound is typically synthesized via transesterification. A validated method involves reacting phenyl 10-undecenoate (2.00 g, 7.68 mmol) with benzyl alcohol (1.2 eq.) using 5 mol% 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst at 120°C for 90 minutes. Purification via column chromatography (hexane/ethyl acetate gradient) yields 91% pure product. Key parameters include stoichiometry, catalyst loading, and temperature, which directly affect reaction efficiency .
Q. How is this compound characterized spectroscopically, and what structural features are confirmed by NMR?
Structural confirmation relies on and NMR. For this compound, diagnostic signals include:
- : δ 5.12 ppm (s, 2H, benzyl CH), δ 5.81 ppm (tdd, 1H, CHCHCHCHCH=CH), and δ 7.29–7.40 ppm (aromatic protons).
- : δ 173.6 ppm (ester carbonyl), δ 139.1 ppm (allylic carbons). These data align with the expected ester and unsaturated hydrocarbon backbone .
Q. What safety protocols are recommended for handling this compound in the laboratory?
While specific safety data for this compound are limited, general guidelines for benzyl esters include:
- Use of gloves, lab coats, and eye protection to avoid skin/eye contact.
- Work in a fume hood to minimize inhalation of vapors.
- Store in a sealed container away from ignition sources (flash point ~147°C for analogous esters) .
Advanced Research Questions
Q. How can kinetic modeling optimize the enzymatic synthesis of benzyl esters like this compound?
Enzymatic esterification (e.g., lipase-catalyzed) requires monitoring substrate conversion over time. Experimental conversion () is calculated as:
Variables such as enzyme loading, solvent polarity, and temperature are modeled using Arrhenius equations or Michaelis-Menten kinetics to identify rate-limiting steps .
Q. What contradictions exist in reported yields for this compound synthesis, and how can they be resolved?
Discrepancies in yields (e.g., 70–95%) may arise from:
Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?
Density functional theory (DFT) simulations can model the stability of benzyl radicals generated during reactions. Key parameters include:
Q. How does the unsaturated C10 chain in this compound influence its physicochemical properties compared to saturated analogs?
The terminal double bond reduces melting point and increases hydrophobicity. Comparative studies with saturated analogs (e.g., benzyl decanoate) show differences in:
Q. What role does this compound play in polymer chemistry, and how is its incorporation monitored?
As a monomer, the terminal alkene enables radical polymerization. Progress is tracked via:
- NMR disappearance of δ 5.81 ppm (allyl proton).
- Gel permeation chromatography (GPC) for molecular weight distribution.
- Differential scanning calorimetry (DSC) for glass transition temperature () shifts .
Methodological Guidance
- Purification Troubleshooting : If column chromatography yields <90% purity, consider redistillation under reduced pressure (e.g., 0.1 mmHg, 120–150°C) or recrystallization in hexane/ethyl acetate .
- Data Interpretation : Use HRMS (e.g., [M+H] = 275.2006) and IR (ester C=O stretch at 1735 cm) to confirm molecular identity .
- Contradiction Analysis : Compare NIST spectral data with experimental results to validate structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
